molecular formula C21H14N2O2 B1350153 2,3-diphenylquinoxaline-5-carboxylic Acid CAS No. 90833-20-8

2,3-diphenylquinoxaline-5-carboxylic Acid

Cat. No.: B1350153
CAS No.: 90833-20-8
M. Wt: 326.3 g/mol
InChI Key: HGAMBOCHRTYBBO-UHFFFAOYSA-N
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Description

2,3-Diphenylquinoxaline-5-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with two phenyl groups attached at the 2 and 3 positions and a carboxylic acid group at the 5 position.

Scientific Research Applications

2,3-Diphenylquinoxaline-5-carboxylic acid has a wide range of scientific research applications:

Biochemical Analysis

Biochemical Properties

2,3-Diphenylquinoxaline-5-carboxylic Acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. The compound exhibits competitive inhibition, binding to the active site of the enzyme and preventing substrate access . This interaction is essential for its potential use in managing conditions like diabetes, where inhibition of carbohydrate metabolism can help regulate blood glucose levels.

Cellular Effects

This compound affects various cellular processes, including cell cycle regulation and apoptosis. Studies have shown that this compound can induce G0/G1 phase cell cycle arrest and promote apoptosis in certain cancer cell lines . These effects are mediated through its influence on cell signaling pathways and gene expression, highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like α-glucosidase by occupying the enzyme’s active site, thus blocking substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it effectively inhibits target enzymes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including adverse impacts on liver and kidney function . These findings underscore the importance of determining optimal dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes like α-glucosidase. By inhibiting this enzyme, the compound affects the metabolic flux of carbohydrates, leading to altered levels of metabolites such as glucose . This interaction is crucial for its potential use in managing metabolic disorders.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . This localization is critical for its function and effectiveness in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenylquinoxaline-5-carboxylic acid typically involves the condensation reaction between benzil and o-phenylenediamine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the quinoxaline ring . Another method involves the reaction of 2,3-diketoquinoxalines with phosphorous oxychloride and sodium azide, followed by recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenylquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include substituted quinoxalines, dihydroquinoxalines, and various quinoxaline derivatives with functional groups such as hydroxyl, amino, and alkyl groups .

Comparison with Similar Compounds

    2,3-Diphenylquinoxaline: Lacks the carboxylic acid group at the 5 position.

    Quinoxaline: The parent compound without phenyl groups or carboxylic acid.

    2,3-Diphenylquinoxaline-6-carbohydrazide: Contains a carbohydrazide group instead of a carboxylic acid group.

Uniqueness: The carboxylic acid group allows for further functionalization and derivatization, making it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

2,3-diphenylquinoxaline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2/c24-21(25)16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAMBOCHRTYBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378019
Record name 2,3-diphenylquinoxaline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90833-20-8
Record name 2,3-diphenylquinoxaline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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